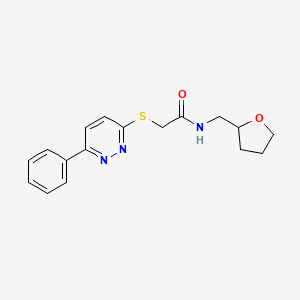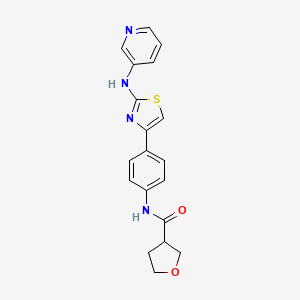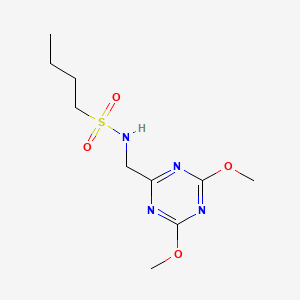
2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of phenylalanine in which the amino acid L-phenylalanine has a bromine atom substituted for carbon 4 . It is also known as (S)-2-Amino-3-(4-bromophenyl)propanoic acid .
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, related compounds such as pyrazoline derivatives have been synthesized and characterized using NMR and HPLC . Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has also been reported .Molecular Structure Analysis
The InChI code for the compound is1S/C9H10BrNO2/c10-7-3-1-6 (2-4-7)5-8 (11)9 (12)13/h1-4,8H,5,11H2, (H,12,13)/t8-/m0/s1 . This indicates that the compound has a molecular weight of 244.09 . Physical And Chemical Properties Analysis
The compound is a solid at room temperature and should be stored in a refrigerator .Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling Reactions
The compound could potentially be used in Suzuki–Miyaura cross-coupling reactions . This is a type of reaction that forms carbon-carbon bonds and is widely used in organic chemistry . The reaction conditions are mild and functional group tolerant, making it a versatile tool for creating complex organic molecules .
Biological Activities on Aquatic Organisms
Related compounds have been studied for their biological activities on aquatic organisms . For example, a newly synthesized pyrazoline derivative showed neurotoxic potentials on the acetylcholinesterase activity and malondialdehyde level in the brain of rainbow trout alevins . The compound could potentially have similar effects.
Anti-HIV Agents
Indole derivatives, which could potentially be synthesized from the compound you mentioned, have shown potent activity against HIV-1 . These compounds could potentially be developed into new anti-HIV agents .
Antibacterial Activity
Pyrazoline derivatives, which could potentially be synthesized from the compound you mentioned, have shown antibacterial activity . These compounds could potentially be developed into new antibacterial agents .
Antifungal Activity
Similarly, pyrazoline derivatives have shown antifungal activity . The compound could potentially be used to synthesize new antifungal agents .
Antioxidant Activity
Pyrazoline derivatives have also shown antioxidant activity . Antioxidants are important for protecting cells from damage by free radicals and reactive oxygen species . The compound could potentially be used to synthesize new antioxidants .
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statement H301, indicating that it is toxic if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2-amino-3-(4-bromophenyl)-2-methylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXYBBPPRQALDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-2-imino-10-methyl-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2598940.png)

![8-Methoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2598942.png)
![(2E)-N-methyl-4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}formamido)but-2-enamide](/img/structure/B2598943.png)
![[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B2598944.png)
![5-amino-N-(3-chlorophenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2598945.png)

![2,3,4-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2598947.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2598951.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2598960.png)
![Tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2598961.png)